molecular formula C7H10N2O3 B14738678 5-Ethoxy-2-methyloxazole-4-carboxamide

5-Ethoxy-2-methyloxazole-4-carboxamide

Cat. No.: B14738678
M. Wt: 170.17 g/mol
InChI Key: XAYKKFGYKRVXPG-UHFFFAOYSA-N
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Description

5-Ethoxy-2-methyloxazole-4-carboxamide is a heterocyclic compound with the molecular formula C7H10N2O3. It is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound features an oxazole ring substituted with ethoxy, methyl, and carboxamide groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-2-methyloxazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl oxalyl chloride with methylamine to form an intermediate, which then undergoes cyclization in the presence of a base to yield the desired oxazole derivative . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions, depending on the specific reagents used.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2-methyloxazole-4-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

5-Ethoxy-2-methyloxazole-4-carboxamide has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Ethoxy-2-methyloxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethoxy-2-methyloxazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

5-ethoxy-2-methyl-1,3-oxazole-4-carboxamide

InChI

InChI=1S/C7H10N2O3/c1-3-11-7-5(6(8)10)9-4(2)12-7/h3H2,1-2H3,(H2,8,10)

InChI Key

XAYKKFGYKRVXPG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N=C(O1)C)C(=O)N

Origin of Product

United States

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